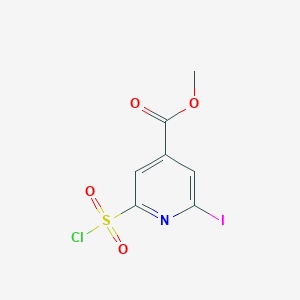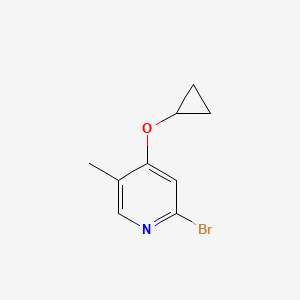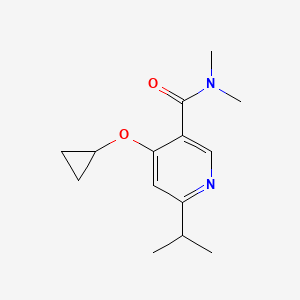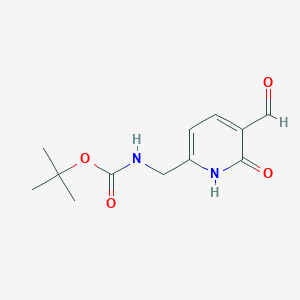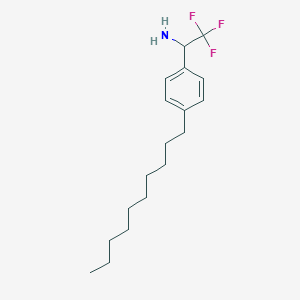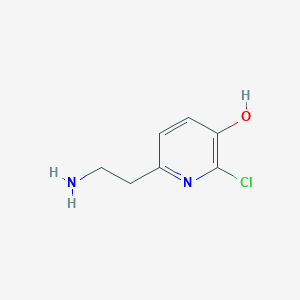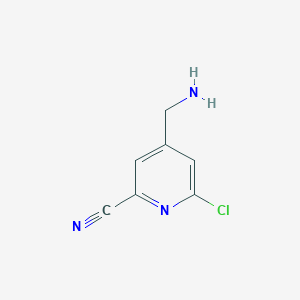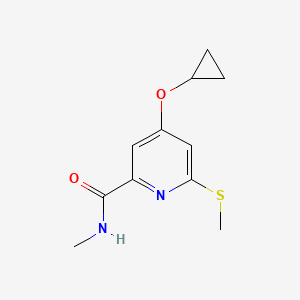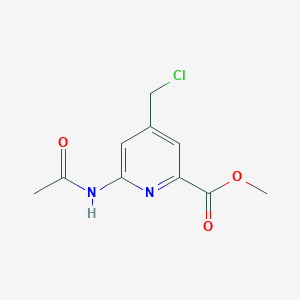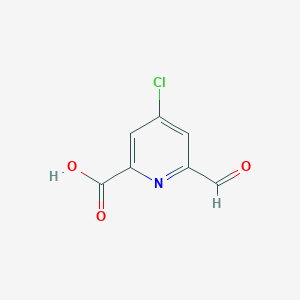
4-Chloro-6-formylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-formylpyridine-2-carboxylic acid: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a chloro group at the 4th position, a formyl group at the 6th position, and a carboxylic acid group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-formylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of 6-formylpyridine-2-carboxylic acid using thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective chlorination at the 4th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to a scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Amines in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products:
Oxidation: 4-Chloro-6-carboxypyridine-2-carboxylic acid.
Reduction: 4-Chloro-6-hydroxymethylpyridine-2-carboxylic acid.
Substitution: 4-Amino-6-formylpyridine-2-carboxylic acid (when reacted with amines).
Scientific Research Applications
Chemistry: 4-Chloro-6-formylpyridine-2-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyridine derivatives. It may also serve as a ligand in the development of metal complexes for biological applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-formylpyridine-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
4-Chloro-2-pyridinecarboxylic acid: Similar structure but lacks the formyl group at the 6th position.
6-Formylpyridine-2-carboxylic acid: Similar structure but lacks the chloro group at the 4th position.
4-Chloro-6-hydroxypyridine-2-carboxylic acid: Similar structure but has a hydroxyl group instead of a formyl group at the 6th position.
Uniqueness: 4-Chloro-6-formylpyridine-2-carboxylic acid is unique due to the presence of both the chloro and formyl groups on the pyridine ring. This combination of functional groups provides distinct reactivity and allows for diverse chemical transformations. The compound’s ability to undergo selective reactions at different positions makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C7H4ClNO3 |
|---|---|
Molecular Weight |
185.56 g/mol |
IUPAC Name |
4-chloro-6-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4ClNO3/c8-4-1-5(3-10)9-6(2-4)7(11)12/h1-3H,(H,11,12) |
InChI Key |
JJXISRLOBNUKRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


